tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of the amino acid thionoalanine and is commonly used in drug development, environmental research, and manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves several steps. One common method includes the reaction of (S)-tert-butyl (1-((2-amino-5-nitrophenyl)amino)-1-thioxopropan-2-yl)carbamate with acetic acid and sodium nitrite in water at 4°C. The mixture is stirred for 30 minutes, after which chilled water is added. The precipitate formed is filtered and dried to yield the final compound as a pale yellow solid with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiopeptides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can modify protein function. Additionally, the benzotriazole ring can participate in binding interactions with specific proteins, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thionoalanine derivatives: Compounds with similar thioxopropan-2-yl structures.
Benzotriazole derivatives: Compounds containing the benzotriazole ring with various substituents.
Uniqueness
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is unique due to its combination of a thionoalanine backbone with a benzotriazole ring and a nitro group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDBMHTHFGBCZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426522 |
Source
|
Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-86-8 |
Source
|
Record name | Boc-ThionoAla-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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